4-Bromo-2-tert-butyl-1,3-oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrNO |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 |
InChI Key |
JBNBJFYZFCWKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)Br |
Origin of Product |
United States |
The Enduring Significance of 1,3 Oxazole Heterocycles
The 1,3-oxazole nucleus, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a cornerstone of heterocyclic chemistry. igi-global.comchemmethod.comtandfonline.com This structural motif is not merely an academic curiosity; it is a recurring feature in a vast array of biologically active natural products and synthetic compounds. tandfonline.comresearchgate.net The unique electronic distribution and geometry of the oxazole (B20620) ring allow it to participate in various non-covalent interactions with biological macromolecules like enzymes and receptors, leading to a broad spectrum of pharmacological activities. tandfonline.com Consequently, oxazole derivatives have garnered significant attention for their potential applications in medicine, with research highlighting their antibacterial, antiviral, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.netnih.gov The versatility of the oxazole scaffold makes it a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. chemmethod.comtandfonline.comnih.gov
The Strategic Advantage of Halogenation and Alkylation in Oxazole Chemistry
The true synthetic power of the oxazole (B20620) ring is unlocked through the strategic introduction of various functional groups. Halogenated and alkyl-substituted oxazoles, in particular, represent a class of compounds with immense potential for chemical diversification. The presence of a halogen atom, such as bromine, provides a reactive handle for a multitude of cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic strategy. nih.gov Palladium-catalyzed reactions, for instance, can be used to arylate oxazoles at specific positions, offering a direct route to complex molecular architectures. organic-chemistry.org
Simultaneously, the incorporation of an alkyl group, such as the sterically demanding tert-butyl group, can profoundly influence the molecule's physical and chemical properties. The tert-butyl group is known to enhance the stability of molecules by providing steric hindrance, which can protect the core structure from undesired reactions. researchgate.netnih.gov This steric bulk can also direct the regioselectivity of subsequent chemical transformations, offering a level of control that is crucial in multi-step syntheses. The combination of a reactive halogen and a sterically influential alkyl group on the oxazole scaffold thus creates a powerful building block for the construction of diverse and complex molecular targets. nih.govresearchgate.net
A Spotlight on 4 Bromo 2 Tert Butyl 1,3 Oxazole: Structural Uniqueness and Research Interest
The specific compound, 4-Bromo-2-tert-butyl-1,3-oxazole, encapsulates the strategic advantages discussed above. Its structure, featuring a bromine atom at the 4-position and a tert-butyl group at the 2-position of the oxazole (B20620) ring, presents a unique combination of reactivity and stability. uni.lu The bromine atom at C4 serves as a prime site for functionalization, opening avenues for the synthesis of a wide array of derivatives. researchgate.net The tert-butyl group at C2, on the other hand, can influence the electronic properties of the ring and sterically shield adjacent positions, potentially directing the outcome of chemical reactions. researchgate.net
This particular arrangement of substituents has attracted academic interest due to its potential as a versatile intermediate in organic synthesis. The ability to selectively modify the C4 position while the C2 position is sterically protected allows for a controlled and stepwise elaboration of the molecular framework. This targeted reactivity is highly desirable in the synthesis of complex natural products and novel pharmaceutical agents.
Charting the Research Landscape: Contributions to Heterocyclic Chemistry
The study of 4-Bromo-2-tert-butyl-1,3-oxazole and its derivatives contributes significantly to the broader field of heterocyclic chemistry. Research in this area expands our understanding of the reactivity of substituted oxazoles and provides new tools for the construction of complex molecules. The development of novel synthetic methodologies centered around this and similar halogenated oxazoles enriches the synthetic chemist's toolbox, enabling the creation of previously inaccessible molecular structures. Ultimately, the exploration of the chemical space around this compound has the potential to lead to the discovery of new compounds with valuable biological or material properties, underscoring the fundamental importance of curiosity-driven research in advancing the chemical sciences.
Synthetic Routes to this compound and its Analogs
The 1,3-oxazole ring is a significant heterocyclic scaffold found in numerous biologically active compounds and natural products. The synthesis of specifically substituted oxazoles, such as this compound, requires a strategic combination of ring formation and subsequent functionalization. This article delves into the established and modern synthetic methodologies for constructing the 1,3-oxazole core and the regioselective bromination techniques to yield the target compound and its analogs.
Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl 1,3 Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 4-Bromo-2-tert-butyl-1,3-oxazole derivatives.
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For a typical this compound, the spectrum would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift of the lone proton on the oxazole (B20620) ring would also be a key diagnostic signal.
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. In the case of this compound, distinct signals would be observed for the tert-butyl carbons, the quaternary carbon of the tert-butyl group, and the carbons of the oxazole ring. The carbon atom bonded to the bromine would show a characteristic chemical shift. For instance, in a related compound, 2-bromobutane, the carbon atom directly attached to the bromine atom exhibits a chemical shift of approximately 53.4 ppm. docbrown.info The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms; the effect decreases as the distance from the electronegative atom increases. docbrown.info
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~33 |
| C2 (Oxazole) | ~165 |
| C4 (Oxazole) | ~110 |
| C5 (Oxazole) | ~140 |
Note: These are approximate values and can vary based on the solvent and specific derivative.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments.
For this compound (C₇H₁₀BrNO), the expected monoisotopic mass is approximately 202.9946 g/mol . uni.lu The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, separated by two mass units.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of a methyl group (CH₃) from the tert-butyl substituent or cleavage of the oxazole ring.
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 204.0019 |
| [M+Na]⁺ | 225.9838 |
| [M]⁺ | 202.9940 |
Source: uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Analysis
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the tert-butyl group, typically in the range of 2950-2850 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would likely appear in the 1650-1550 cm⁻¹ region. The C-O-C stretching of the oxazole ring would also produce a distinct signal.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring, being a conjugated system, is expected to absorb in the UV region. The position and intensity of the absorption maxima can be influenced by the substituents on the ring.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H (tert-butyl) | 2950-2850 |
| C=N (oxazole) | ~1650 |
| C=C (oxazole) | ~1580 |
| C-O-C (oxazole) | 1150-1050 |
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., RP-HPLC, GC-MS)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential techniques for assessing the purity of this compound and for isolating it from reaction mixtures.
RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound provides an indication of its purity.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. This technique is particularly useful for analyzing the composition of complex mixtures and for detecting trace impurities.
Computational Chemistry and Theoretical Studies on 4 Bromo 2 Tert Butyl 1,3 Oxazole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Bromo-2-tert-butyl-1,3-oxazole, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical attack. For instance, the nitrogen atom and the oxygen atom in the oxazole (B20620) ring are expected to be nucleophilic centers, while the carbon atoms, particularly C4 bonded to the bromine, are potential electrophilic sites.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Parameter | Description | Predicted Value for a Substituted Oxazole System |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.1 D |
Note: These values are representative examples for a substituted oxazole system and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Oxazole Systems
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.
For this compound, the tert-butyl group's rotation is a key conformational feature that can be studied using MD. These simulations can reveal the preferred rotational orientations (rotamers) and the energy barriers between them. In condensed phases, MD simulations are invaluable for understanding how molecules of this compound interact with each other and with solvent molecules. These simulations can predict solvation energies, diffusion coefficients, and the formation of aggregates. The bromine atom, with its potential for halogen bonding, and the heteroatoms in the oxazole ring, capable of hydrogen bonding, are key sites for such intermolecular interactions.
Prediction of Reaction Energetics and Transition States for Key Oxazole Transformations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the feasibility and mechanism of a reaction. For this compound, this is particularly useful for understanding its participation in reactions such as nucleophilic aromatic substitution at the C4 position or metal-catalyzed cross-coupling reactions involving the C-Br bond.
DFT calculations can be used to locate the transition state structure for a given reaction and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. This predictive power allows for the screening of potential reaction pathways and catalysts, optimizing reaction conditions before they are tested in the laboratory.
Table 2: Example of Predicted Reaction Energetics for a Hypothetical Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State | Highest energy point along the reaction coordinate | +25.3 |
| Intermediates | Transient species formed during the reaction | +5.7 |
| Products | Final materials of the reaction | -15.8 |
Note: This table illustrates the type of data obtained from reaction energetics calculations and does not represent a specific reaction of this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies within Brominated Oxazole Systems
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with experimentally measured reactivity data.
For a series of brominated oxazoles, QSRR models could be developed to predict their reactivity in a specific class of reactions, such as their rate of reaction with a particular nucleophile. Molecular descriptors used in such a study could include electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A successful QSRR model can be a powerful tool for predicting the reactivity of new, unsynthesized brominated oxazole derivatives, thereby accelerating the discovery of compounds with desired properties.
Advanced Research Applications of 4 Bromo 2 Tert Butyl 1,3 Oxazole As a Chemical Building Block
Application in the Modular Synthesis of Complex Polycyclic Heterocycles
The construction of complex molecules containing multiple heterocyclic units is a significant challenge in organic synthesis. 4-Bromo-2-tert-butyl-1,3-oxazole serves as an excellent modular unit in convergent synthetic strategies aimed at building such intricate architectures. The reactivity of the C4-bromine atom in palladium-catalyzed cross-coupling reactions allows for the sequential and regioselective linking of different heterocyclic systems.
Research has demonstrated the successful synthesis of oligo-oxazoles, such as trisoxazoles, using regioselective coupling strategies on dihalo-oxazole precursors. nih.govacs.org For instance, a Suzuki-Miyaura coupling can be performed selectively at one position, followed by a Stille coupling at another. nih.govacs.org This modular approach can be applied to this compound, where it can act as a terminal or internal unit in a larger polycyclic assembly. By first reacting the 4-bromo position and then performing chemistry at another site (e.g., after introducing another handle), chemists can build complex, multi-ring systems in a controlled, step-wise fashion. This method provides a powerful tool for creating novel structures, such as those found in marine natural products, which often feature chains of oxazole (B20620) and other heterocyclic rings.
Utility in Derivatization for Functional Materials Research, including Polyoxazole Synthesis
The development of novel organic functional materials for applications in electronics, optics, and sensor technology is a rapidly growing field. The properties of these materials are intrinsically linked to their molecular structure. Bromo-substituted oxazoles are recognized as valuable intermediates for creating functional polymers and polyoxazoles through cross-coupling protocols. mdpi.com
This compound is a prime candidate for incorporation into such materials. The C4-bromo position allows for its integration into a polymer backbone or its attachment as a pendant group. For example, through dehalogenative cross-coupling polymerization reactions, similar to those used for polythiophenes, a bifunctionalized derivative of this oxazole could serve as a monomer. researchgate.net The general process involves the iterative coupling of monomers to form a long polymer chain, as illustrated in the table below.
| Step | Description | Key Reagents/Catalysts | Relevance of this compound |
|---|---|---|---|
| 1. Bifunctionalization | Introduction of a second reactive group onto the oxazole core (e.g., another halide or a boronic ester). | Halogenating agents, organometallic reagents. | The starting point for creating a polymerizable monomer. |
| 2. Polymerization | Repetitive cross-coupling reaction (e.g., Suzuki or Stille type) to form the polymer chain. | Palladium catalysts (e.g., Pd(PPh₃)₄), bases. | The core monomer unit that defines the polymer's properties. |
| 3. Material Fabrication | Processing of the resulting polyoxazole into films or other forms for device application. | Solvents, spin-coaters. | The inherent properties of the oxazole ring contribute to the final material's performance. |
The tert-butyl group can enhance the solubility of the resulting polymers, which is a critical factor for solution-based processing into thin films for electronic devices. By coupling this building block with other aromatic or heteroaromatic units, researchers can fine-tune the electronic and photophysical properties (e.g., conductivity, fluorescence) of the final material. mdpi.com
Role as a Precursor in Exploring Structure-Property Relationships for Novel Chemical Entities
A central theme in drug discovery and materials science is the exploration of structure-property relationships (SPR) or structure-activity relationships (SAR). This involves synthesizing a series of related compounds (a library) and evaluating how systematic changes in their chemical structure affect their physical or biological properties. This compound is an ideal precursor for such studies because the C4-bromo position acts as a point of diversification.
Using this building block, chemists can readily generate a multitude of analogues by replacing the bromine atom with a wide variety of functional groups. For example, research into new antimicrobial agents has involved the synthesis of libraries of 5-substituted-oxazoles via Suzuki coupling of a bromo-oxazole precursor with different aryl and heteroaryl boronic acids. cbijournal.com The resulting compounds are then screened for their biological activity against various bacterial and fungal strains. A review on the biological activities of oxazoles highlights a closely related compound, 4-(4-bromophenyl)-2-tert-butyloxazole, as having been investigated, underscoring the relevance of this structural motif in medicinal chemistry. nih.gov This systematic approach allows researchers to identify which substituents at the 4-position confer the most potent activity, providing valuable insights for the design of next-generation therapeutic agents.
Development of Libraries of Highly Functionalized Oxazole Analogues through Diverse Coupling Reactions
The creation of chemical libraries containing a wide diversity of structures is a cornerstone of modern high-throughput screening and drug discovery. This compound is a foundational element for building such libraries due to its amenability to a broad range of robust and high-yielding cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura, Stille, and Negishi reactions are particularly effective for this purpose.
These reactions allow for the formation of new carbon-carbon bonds at the C4-position of the oxazole ring, enabling the introduction of various substituents. For instance, the Suzuki reaction with aryl or heteroaryl boronic acids is a common method for synthesizing libraries of 4-aryl-oxazoles. cbijournal.com This strategy has been successfully employed to generate novel compounds for screening as potential antibacterial, antifungal, and antimalarial agents. cbijournal.com The versatility of these coupling reactions provides access to a vast chemical space from a single, readily accessible starting material.
| Coupling Reaction | Coupling Partner | Introduced Substituent | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) | Aryl or Heteroaryl group | Pd(PPh₃)₄, Na₂CO₃ |
| Stille | Organostannane (R-SnBu₃) | Alkyl, Alkenyl, Aryl group | Pd(PPh₃)₄, Toluene |
| Negishi | Organozinc Halide (R-ZnCl) | Alkyl, Aryl group | Pd(dppf)Cl₂, THF |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Alkynyl group | PdCl₂(PPh₃)₂, CuI, Et₃N |
The ability to rapidly and efficiently generate libraries of highly functionalized oxazole analogues makes this compound an invaluable tool for discovering new molecules with desirable biological or material properties.
Conclusion and Future Research Perspectives
Synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole: Summary of Key Achievements and Methodological Advancements
The direct synthesis of 4-bromooxazoles with an unsubstituted C5-position is notably challenging in synthetic chemistry. Consequently, the primary methodological advancement for accessing structures like this compound is the "halogen dance" reaction. thieme-connect.comresearchgate.net This powerful isomerization technique represents a key achievement in manipulating halogenated heterocycles.
The process typically begins with the synthesis of the corresponding 5-bromooxazole (B1343016) isomer, which is more readily accessible through established methods. Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, the proton at the C4 position is abstracted. This initiates a cascade of metal-halogen exchange events that ultimately results in the migration of the bromine atom from the C5 to the C4 position, yielding the thermodynamically more stable 4-bromooxazole (B40895) intermediate. thieme-connect.comthieme-connect.com This method circumvents the regioselectivity issues inherent in direct bromination and provides a reliable pathway to the desired 4-bromo scaffold. The presence of the 2-tert-butyl group is established early in the synthesis, typically by using pivaldehyde or a related precursor in a classical oxazole (B20620) synthesis like the Van Leusen reaction, before the bromination and halogen dance sequence. nih.gov
Reactivity of this compound: Highlight of Versatile Functionalization Pathways
The synthetic utility of this compound lies in the versatile reactivity of its C4-bromo substituent. This position serves as a handle for a wide range of metal-catalyzed cross-coupling reactions, transforming the oxazole into a highly decorated and functionalized building block. researchgate.net The bromine atom offers an opportunity for subsequent functionalization via metal-halogen exchange or, more commonly, through palladium-catalyzed reactions. thieme-connect.comnih.gov
The sterically bulky tert-butyl group at the C2 position plays a crucial role in modulating this reactivity. While it can hinder the approach of reactants and catalysts, it also enhances the stability of the oxazole ring, which can be sensitive, particularly to acidic conditions. chemrxiv.org This steric shielding can influence catalyst and ligand choice, often requiring more robust catalytic systems or specialized ligands to achieve efficient coupling. nih.gov The functionalization pathways are diverse, allowing for the introduction of various carbon- and heteroatom-based substituents.
Interactive Table: Potential Functionalization Reactions of this compound
| Reaction Name | Coupling Partner | Metal Catalyst | Resulting Linkage | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Palladium | C-C (Aryl/Vinyl) | Synthesis of biaryl heterocycles |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper | C-C (Alkynyl) | Access to alkynyl-oxazoles for click chemistry |
| Heck Coupling | Alkenes | Palladium | C-C (Alkenyl) | Introduction of vinyl groups |
| Buchwald-Hartwig Amination | Amines | Palladium | C-N | Synthesis of amino-oxazoles |
| Negishi Coupling | Organozinc Reagents | Palladium/Nickel | C-C (Alkyl/Aryl) | Formation of diverse C-C bonds |
Remaining Challenges in Oxazole Chemistry, Particularly for Halogenated and Sterically Hindered Derivatives
Despite the advancements, significant challenges persist in the chemistry of halogenated and sterically hindered oxazoles. For a molecule like this compound, these challenges converge, demanding sophisticated synthetic solutions.
One major hurdle is achieving perfect regiocontrol during the initial synthesis and subsequent reactions. While the halogen dance is effective, optimizing conditions to prevent side reactions and ensure high yields of the desired isomer can be complex. thieme-connect.com Furthermore, the functionalization of the C5-position post-halogen dance requires careful selection of electrophiles to avoid unwanted secondary reactions. thieme-connect.com
The steric bulk of the tert-butyl group introduces another layer of difficulty. It can significantly slow down reaction rates for cross-coupling reactions and may lead to catalyst deactivation. chemrxiv.org Overcoming this steric hindrance often requires the development and screening of specialized, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The general sensitivity of the oxazole ring, though mitigated by the bulky substituent, remains a concern, limiting the use of harsh reagents or reaction conditions. chemrxiv.org
Prospective Directions for Future Research in this compound Synthesis and Applications
Future research on this compound is poised to advance along several exciting avenues. A primary focus will be the development of more streamlined and scalable synthetic routes. This could involve refining the halogen dance protocol to improve efficiency and reduce the need for cryogenic temperatures, or exploring novel C-H activation/bromination strategies that could potentially bypass the need for an isomerization step altogether.
In terms of applications, this compound is an ideal platform for creating libraries of novel, highly substituted oxazoles for medicinal chemistry screening. nih.govnih.gov The ability to systematically vary the substituent at the C4-position through cross-coupling allows for detailed structure-activity relationship (SAR) studies. tandfonline.com Research into the synthesis of oxazole-containing ligands for asymmetric catalysis is another promising direction, where the defined stereoelectronic environment created by the tert-butyl and bromo-substituents could lead to new catalysts with unique selectivity. beilstein-journals.org Furthermore, the synthesis of ethynyl (B1212043) oxazoles via Sonogashira coupling could provide valuable reagents for "click chemistry," enabling their incorporation into larger biomolecules or materials. chemrxiv.orgchemrxiv.org
Potential for Advancing Broader Heterocyclic Chemistry through In-Depth Studies of This Compound
The study of this compound serves as a microcosm for addressing fundamental questions in modern heterocyclic chemistry. Investigating its synthesis and reactivity pushes the boundaries of known synthetic methods and provides a robust test case for the development of new catalytic systems.
By tackling the combined challenges of regioselectivity and steric hindrance, chemists can generate knowledge that is transferable to other difficult-to-functionalize heterocyclic systems. researchgate.net For example, lessons learned from optimizing palladium-catalyzed couplings with this substrate could inform strategies for modifying other electron-deficient or sterically encumbered heterocycles. The successful development of catalytic systems tolerant of both the oxazole core and the bulky substituents contributes to a more general toolbox for organic synthesis. nih.govrsc.org Ultimately, in-depth studies of strategically substituted molecules like this compound not only yield novel compounds but also enrich our fundamental understanding of chemical reactivity, paving the way for future innovations across the entire field of heterocyclic chemistry.
Q & A
Q. What are the common synthetic routes for preparing 4-substituted 1,3-oxazole derivatives, and how do they apply to 4-Bromo-2-tert-butyl-1,3-oxazole?
- Methodological Answer : The synthesis of 4-bromo-1,3-oxazoles typically involves cyclization reactions using N-acyl-α-amino acids or their derivatives. For example, azlactone intermediates (1,3-oxazol-5(4H)-ones) can be generated via cyclization of N-acyl-α-amino acids with acetic anhydride or POCl₃ . Bromination at the 4-position is achieved using brominating agents like PBr₃ or N-bromosuccinimide. For 2-tert-butyl substitution, Friedel-Crafts alkylation or pre-functionalization of the α-amino acid precursor is employed . Key steps include:
- N-Acylation : Reacting tert-butyl-substituted amines with acyl chlorides.
- Cyclization : Using dehydrating agents (e.g., acetic anhydride) to form the oxazole ring.
- Bromination : Introducing bromine at the 4-position under controlled conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C-NMR : To identify proton environments (e.g., downfield shifts for oxazole ring protons at δ 3.94–4.20 ppm) and deshielding effects caused by the bromine substituent .
- LC-ESI-MS/MS : For molecular ion detection (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns (e.g., loss of CO₂ from azlactones) .
- FT-IR : Confirmation of carbonyl (C=O) and C-Br stretches (500–600 cm⁻¹) .
- RP-HPLC : Purity assessment (>90% purity is typical for bioactive studies) .
Advanced Research Questions
Q. How does the introduction of a tert-butyl group at the 2-position influence the electronic and steric properties of 1,3-oxazole derivatives?
- Methodological Answer : The tert-butyl group induces steric hindrance, reducing reactivity at adjacent positions while stabilizing the oxazole ring via electron-donating effects. This is observed in:
- NMR Shifts : Upfield shifts for protons near the tert-butyl group due to shielding .
- Cytotoxicity : Enhanced bioactivity in 2-tert-butyl derivatives (e.g., LC₅₀ values 2–3× lower than non-substituted analogs in Daphnia magna assays) .
- Thermal Stability : Higher melting points (e.g., 199–214°C for tert-butyl derivatives vs. 158–160°C for methyl analogs) .
Q. How can researchers resolve contradictions in spectral data for 4-bromo-1,3-oxazoles?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- 2D NMR (HETCOR) : To correlate ambiguous ¹H/¹³C signals (e.g., distinguishing CH₂ protons in azlactones vs. oxazoles) .
- GC-EI-MS : For volatile derivatives, detecting isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratios) to confirm molecular composition .
- Elemental Analysis : Cross-validate with theoretical C/H/N/Br percentages (e.g., C₁₃H₁₅BrN₂O requires C 50.83%, H 4.89%) .
Q. What are the limitations of using Daphnia magna for cytotoxicity evaluation, and what alternative models are suitable for 1,3-oxazole derivatives?
- Methodological Answer : Daphnia magna assays provide rapid toxicity screening but lack mammalian relevance. Complementary approaches include:
- In Vitro Cell Lines : Use HepG2 or MCF-7 cells for human-relevant cytotoxicity profiling .
- Mechanistic Studies : Apoptosis assays (e.g., Annexin V staining) to identify pathways affected by brominated oxazoles.
- Metabolic Stability : Microsomal incubation (e.g., rat liver microsomes) to assess oxidative degradation .
Key Considerations for Experimental Design
- Stereochemical Effects : The tert-butyl group’s bulkiness may restrict rotational freedom, impacting binding to biological targets .
- Solubility : Brominated derivatives often require DMSO or ethanol for dissolution in bioassays .
- Safety : Brominated intermediates are irritants; use fume hoods and PPE during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
